3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine
Description
3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine is a bicyclic heterocyclic compound featuring a fused triazole and diazepine ring system. The methyl substituent at position 3 and the diazepine backbone differentiate it from related azepine and pyrimidine derivatives, influencing its biological and physicochemical profiles. This article provides a detailed comparison with structurally and functionally similar compounds, emphasizing structural modifications, biological activities, and structure-activity relationships (SAR).
Properties
IUPAC Name |
3-methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-6-9-10-7-8-4-2-3-5-11(6)7/h2-5H2,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVKBRSPRACWDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1CCCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801158359 | |
| Record name | 1H-1,2,4-Triazolo[4,3-a][1,3]diazepine, 5,6,7,8-tetrahydro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801158359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365969-24-9 | |
| Record name | 1H-1,2,4-Triazolo[4,3-a][1,3]diazepine, 5,6,7,8-tetrahydro-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365969-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazolo[4,3-a][1,3]diazepine, 5,6,7,8-tetrahydro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801158359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with a suitable diketone or ketoester, followed by cyclization to form the triazole ring . The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms or the methyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
Neurokinin-3 Receptor Antagonism
The compound has been identified as a selective antagonist for the NK-3 receptor. This receptor is implicated in several central nervous system (CNS) disorders. Research indicates that antagonizing NK-3 receptors may provide therapeutic benefits in conditions such as:
- Depression
- Anxiety Disorders
- Psychosis and Schizophrenia
- Bipolar Disorder
- Cognitive Disorders
- Neurodegenerative Diseases (e.g., Alzheimer’s and Parkinson’s disease)
A notable patent describes methods for synthesizing N-acyl derivatives of this compound that exhibit high selectivity towards NK-3 receptors, suggesting their potential as effective therapeutic agents for the above disorders .
Synthesis and Derivatives
The synthesis of 3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine can be achieved through various chiral synthetic pathways. These methods allow for the creation of stereoisomerically pure compounds that can enhance pharmacological efficacy and reduce side effects associated with non-selective agents .
Case Study: Treatment of Anxiety Disorders
In a clinical study involving patients with generalized anxiety disorder (GAD), compounds derived from this compound showed promising results in reducing anxiety symptoms compared to placebo controls. The study highlighted the compound's ability to modulate neurotransmitter systems involved in anxiety regulation .
Research on Neurodegenerative Diseases
Another research initiative focused on the compound's neuroprotective effects in models of Alzheimer's disease. The findings indicated that it could mitigate cognitive decline by modulating neuroinflammatory pathways associated with the disease .
Comprehensive Data Table
| Application Area | Details |
|---|---|
| Target Receptor | NK-3 Receptor |
| Potential Conditions Treated | Depression, Anxiety Disorders, Schizophrenia, Bipolar Disorder |
| Pharmacological Profile | Selective antagonist; potential neuroprotective effects |
| Synthesis Methodologies | Chiral synthesis techniques yielding stereoisomerically pure compounds |
| Research Findings | Effective in reducing anxiety symptoms; neuroprotective effects in Alzheimer's models |
Mechanism of Action
The mechanism of action of 3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Structure
The target compound’s diazepine ring ([1,3]diazepine) differs from the more commonly studied azepine ([1,4]diazepine or azepane) and pyrimidine derivatives. For example:
- Triazolo[4,3-a]azepines (e.g., 3-arylaminomethyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepines) lack the additional nitrogen in the seven-membered ring, reducing polarity and altering binding interactions .
Substituent Variations
- Methyl vs. Aryl/Heteroaryl Groups: The 3-methyl group in the target compound confers moderate lipophilicity, while arylaminomethyl or phenacyl substituents (e.g., 3-[(4-bromophenylamino)-methyl] derivatives) enhance antimicrobial activity by improving membrane penetration .
- Quaternary Nitrogen Derivatives: Bromide salts of triazoloazepinium derivatives (e.g., 1-[2-(4-chlorophenyl)-2-oxoethyl]-3-(4-tolylaminomethyl)-triazoloazepinium bromide) exhibit enhanced solubility and cationic character, improving interactions with microbial membranes .
Fusion with Additional Rings
Compounds like 1-isopropyl-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]benzo(b)thieno[3,2-e]pyrimidine-5(4H)-one feature fused thieno-pyrimidine rings, broadening π-π stacking interactions but increasing molecular weight (>400 Da), which may reduce bioavailability .
Antimicrobial Activity
- Mechanistic Insights: Quaternary triazoloazepinium bromides disrupt microbial membranes via electrostatic interactions, while arylaminomethyl derivatives inhibit enzymes like fungal CYP51 .
Analgesic and Anti-inflammatory Activity
- 3-(4-Hydroxyphenyl)-2-(triazoloazepin-3-yl)acrylonitrile showed 2× higher analgesic activity than ketorolac in rodent models, attributed to the acrylonitrile group’s electron-withdrawing effects enhancing receptor binding .
- Hydrobromide thiazole derivatives (e.g., 3-allyl-4-phenyl-triazolylphenyl-amine) exhibited moderate activity, suggesting allyl substituents reduce potency compared to ethyl groups .
Pharmacokinetic and Physicochemical Properties
- The target compound’s smaller size and non-ionic nature may favor blood-brain barrier penetration, making it suitable for CNS-targeted therapies .
Biological Activity
3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a diazepine and triazole ring system. Its molecular formula is , and it has a unique arrangement that influences its biological activity.
Anticonvulsant Properties
Research indicates that derivatives of triazolo-diazepines exhibit anticonvulsant activity. For instance, studies have shown that compounds with similar structures can delay the onset of convulsions and reduce their frequency in animal models. A specific study demonstrated that certain derivatives provided up to 80% protection against induced seizures at low dosages (0.4 mg/kg) .
Neurokinin-3 Receptor Antagonism
3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine has been identified as a selective antagonist for the neurokinin-3 receptor (NK-3). This receptor plays a crucial role in various central nervous system (CNS) functions including mood regulation and anxiety responses. Antagonists of NK-3 receptors are being explored for their potential in treating disorders such as depression and anxiety .
Enzyme Inhibition
The compound has shown activity against various metabolic enzymes. For example, it has been reported to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. This inhibition suggests potential applications in treating cognitive disorders .
Study on Anticonvulsant Activity
In a controlled study involving animal models subjected to pentylenetetrazol (PTZ)-induced seizures, several synthesized derivatives of triazolo-diazepines were tested for their anticonvulsant properties. The results indicated that specific modifications to the molecular structure enhanced protective effects against seizures .
Neurokinin-3 Receptor Studies
A patent application detailed the synthesis of various N-acyl derivatives of tetrahydro-triazolo-diazepines that selectively antagonize NK-3 receptors. These compounds demonstrated efficacy in preclinical models for conditions mediated by NK-3 receptor activity .
Comparative Analysis of Biological Activities
| Compound | Biological Activity | Dosage (mg/kg) | Protection (%) |
|---|---|---|---|
| 3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine | Anticonvulsant | 0.4 | 80% |
| N-acyl derivatives | NK-3 receptor antagonism | Not specified | Not specified |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
